

Spectroscopic data of "2-Amino-N-phenylacetamide" (^1H NMR, ^{13}C NMR, IR, MS)

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Compound of Interest

Compound Name: 2-Amino-N-phenylacetamide

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Spectroscopic Profile of 2-Amino-N-phenylacetamide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of **2-Amino-N-phenylacetamide**. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of analyzing this compound using Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental data for **2-Amino-N-phenylacetamide** is not extensively available in public-domain literature, this guide synthesizes predicted data, spectroscopic principles, and comparative analysis with structurally related compounds to offer a robust analytical framework.

Introduction to 2-Amino-N-phenylacetamide

2-Amino-N-phenylacetamide, with the molecular formula $\text{C}_8\text{H}_{10}\text{N}_2\text{O}$ and a molecular weight of 150.18 g/mol, is a member of the phenylacetamide class of organic compounds.^[1] Phenylacetamides are recognized for their diverse pharmacological and biological activities, serving as foundational structures in the development of various therapeutic agents.^[2] The unique arrangement of an amino group and an N-phenylacetamide moiety suggests its potential as a versatile building block in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized **2-**

Amino-N-phenylacetamide, ensuring the reliability of subsequent research and development efforts.

Molecular Structure and Spectroscopic Correlation

The structural features of **2-Amino-N-phenylacetamide** are key to interpreting its spectroscopic data. The molecule comprises a phenyl ring, an amide linkage, a methylene group, and a primary amine. Each of these functional groups will give rise to characteristic signals in the various spectra.

Caption: Molecular Structure of **2-Amino-N-phenylacetamide**.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atom framework within a molecule. For **2-Amino-N-phenylacetamide**, the spectrum is expected to show distinct signals for the aromatic protons, the amide proton, the methylene protons, and the amine protons.

Expected ¹H NMR Data:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.0 - 7.6	Multiplet	5H	Aromatic protons (C_6H_5)
~ 8.0 - 8.5	Singlet	1H	Amide proton (NH)
~ 3.4	Singlet	2H	Methylene protons (CH_2)
~ 1.5 - 2.5	Broad Singlet	2H	Amine protons (NH_2)

Expert Insights:

- **Aromatic Region:** The protons on the phenyl ring are expected to appear as a complex multiplet in the range of 7.0-7.6 ppm. The exact splitting pattern will depend on the specific electronic environment of each proton.
- **Amide Proton:** The amide proton signal is typically a singlet and its chemical shift can be influenced by the solvent and concentration. In a related compound, N-{(2-chlorophenyl) [(phenylacetyl)amino]methyl}-2-phenylacetamide, the amide proton appears as a singlet at 10.22 ppm.[3]
- **Methylene Protons:** The two protons of the methylene group adjacent to the carbonyl and amino groups are chemically equivalent and are therefore expected to appear as a singlet.
- **Amine Protons:** The protons of the primary amine will likely appear as a broad singlet. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

^{13}C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum of **2-Amino-N-phenylacetamide** should display signals for the carbonyl carbon, the aromatic carbons, and the aliphatic methylene carbon.

Expected ^{13}C NMR Data:

Chemical Shift (δ , ppm)	Assignment
~ 170	Carbonyl carbon (C=O)
~ 120 - 140	Aromatic carbons (C ₆ H ₅)
~ 45	Methylene carbon (CH ₂)

Expert Insights:

- **Carbonyl Carbon:** The amide carbonyl carbon is characteristically deshielded and will appear at a downfield chemical shift, typically around 170 ppm. For the related compound 2-

phenylacetamide, the carbonyl carbon appears at a similar chemical shift.[4]

- **Aromatic Carbons:** The six carbons of the phenyl ring will give rise to several signals in the aromatic region of the spectrum. The carbon attached to the nitrogen atom (ipso-carbon) will have a distinct chemical shift compared to the other aromatic carbons.
- **Methylene Carbon:** The methylene carbon, being attached to a nitrogen and a carbonyl group, will be found in the aliphatic region, expected around 45 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **2-Amino-N-phenylacetamide** will be characterized by absorption bands corresponding to N-H, C-H, C=O, and C-N bond vibrations.

Expected IR Data:

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H stretching (amine and amide)
3100 - 3000	Medium	Aromatic C-H stretching
2950 - 2850	Medium	Aliphatic C-H stretching
~ 1650	Strong	C=O stretching (Amide I)
~ 1550	Strong	N-H bending (Amide II)

Expert Insights:

- **N-H Stretching:** The presence of both a primary amine and a secondary amide will result in strong and broad absorption bands in the 3400-3200 cm⁻¹ region. The primary amine will typically show two bands due to symmetric and asymmetric stretching.
- **C=O Stretching:** A strong absorption band around 1650 cm⁻¹ is a definitive indicator of the amide carbonyl group (Amide I band). In a similar N-phenylacetamide derivative, this peak is observed at 1667 cm⁻¹.[3]

- N-H Bending: The N-H bending vibration of the amide (Amide II band) is expected to appear around 1550 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in structural elucidation. For **2-Amino-N-phenylacetamide**, the mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

Expected MS Data:

m/z (Mass-to-Charge Ratio)	Assignment
150	$[\text{M}]^+$ (Molecular Ion)
106	$[\text{C}_6\text{H}_5\text{NHCO}]^+$
93	$[\text{C}_6\text{H}_5\text{NH}_2]^+$
44	$[\text{CH}_2\text{NH}_2]^+$

Expert Insights:

- Molecular Ion: The molecular ion peak ($[\text{M}]^+$) should be observed at an m/z value corresponding to the molecular weight of the compound, which is 150.18 g/mol .[\[1\]](#)
- Fragmentation Pattern: The fragmentation of **2-Amino-N-phenylacetamide** is likely to involve cleavage of the amide bond and the C-C bond adjacent to the carbonyl group. The observation of fragment ions at m/z 106, 93, and 44 would be consistent with the proposed structure.

Experimental Protocols

While specific experimental data for the title compound is limited, standard protocols for acquiring high-quality spectroscopic data are well-established.

NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.[5]
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Data Acquisition: Acquire the ^1H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans will be necessary due to the low natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.[5]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the sample spectrum.
- Data Presentation: The final spectrum is typically presented as percent transmittance versus wavenumber (cm^{-1}).

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
- Data Acquisition: Introduce the sample into the ion source. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.

- Data Presentation: The mass spectrum is plotted as relative intensity versus m/z.

Caption: General workflow for the synthesis and spectroscopic characterization of **2-Amino-N-phenylacetamide**.

Conclusion

This technical guide provides a detailed predictive and comparative analysis of the spectroscopic data for **2-Amino-N-phenylacetamide**. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS spectral features, researchers can confidently approach the characterization of this and other structurally related molecules. The provided protocols and workflow diagrams offer a practical framework for obtaining and interpreting high-quality spectroscopic data, which is essential for advancing research and development in the chemical and pharmaceutical sciences.

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